molecular formula C6H12N2O3 B14463380 2-(Ethylnitrosoamino)ethanol acetate CAS No. 65986-78-9

2-(Ethylnitrosoamino)ethanol acetate

Cat. No.: B14463380
CAS No.: 65986-78-9
M. Wt: 160.17 g/mol
InChI Key: AHCPBURQVNYRRC-UHFFFAOYSA-N
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Description

2-(Ethylnitrosoamino)ethanol acetate is an organic compound with the molecular formula C6H12N2O3 It is a derivative of ethanolamine, where the amino group is substituted with an ethylnitroso group, and the hydroxyl group is esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylnitrosoamino)ethanol acetate typically involves the following steps:

    N-Nitrosation: Ethanolamine is reacted with ethylnitrite in the presence of an acid catalyst to form 2-(Ethylnitrosoamino)ethanol.

    Esterification: The resulting 2-(Ethylnitrosoamino)ethanol is then esterified with acetic anhydride or acetyl chloride under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the N-nitrosation and esterification steps.

    Purification: The crude product is purified using distillation and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylnitrosoamino)ethanol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

2-(Ethylnitrosoamino)ethanol acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Ethylnitrosoamino)ethanol acetate involves its interaction with cellular components:

    Molecular Targets: The compound targets specific enzymes and receptors in cells, influencing their activity.

    Pathways Involved: It affects pathways related to nitrosation and acetylation, leading to changes in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylnitrosoamino)ethanol: The parent compound without the acetate group.

    N-Nitroso-N-ethylurea: A structurally similar compound with different functional groups.

    Ethanolamine derivatives: Compounds with similar ethanolamine backbones but different substituents.

Uniqueness

2-(Ethylnitrosoamino)ethanol acetate is unique due to its combination of nitroso and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

65986-78-9

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

2-[ethyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C6H12N2O3/c1-3-8(7-10)4-5-11-6(2)9/h3-5H2,1-2H3

InChI Key

AHCPBURQVNYRRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C)N=O

Origin of Product

United States

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